2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid
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Overview
Description
2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chromene core with a cyclopropyl group and an imidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid
- 2-Cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoic acid
Uniqueness
2-Cyclopropyl-3-(1H-imidazol-1-yl)-2H-chromene-6-carboxylic acid stands out due to its unique combination of a chromene core, cyclopropyl group, and imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89781-98-6 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-cyclopropyl-3-imidazol-1-yl-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c19-16(20)11-3-4-14-12(7-11)8-13(18-6-5-17-9-18)15(21-14)10-1-2-10/h3-10,15H,1-2H2,(H,19,20) |
InChI Key |
KNCZETSBRBRXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(=CC3=C(O2)C=CC(=C3)C(=O)O)N4C=CN=C4 |
Origin of Product |
United States |
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